molecular formula C21H16ClNO4S B2617526 N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide CAS No. 377770-33-7

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide

Cat. No.: B2617526
CAS No.: 377770-33-7
M. Wt: 413.87
InChI Key: UONBFKJADGQEJW-UHFFFAOYSA-N
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Description

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of palladium-catalyzed cross-coupling reactions are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetonitrile.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.

Comparison with Similar Compounds

Similar Compounds

    Ailanthoidol: Known for its anti-inflammatory and anti-cancer properties.

    Amiodarone: Used as an anti-arrhythmic agent.

    Bufuralol: Exhibits beta-blocking activity.

Uniqueness

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S/c1-12(24)20-13(2)27-21-18(20)10-16(11-19(21)22)23-28(25,26)17-8-7-14-5-3-4-6-15(14)9-17/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONBFKJADGQEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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